N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-[3-(trifluoromethyl)phenyl]acetamide
Description
N-{1-[(Oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-[3-(trifluoromethyl)phenyl]acetamide is a synthetic acetamide derivative featuring a pyrazole core substituted at the 1-position with a tetrahydropyran (oxane)-derived methyl group and at the 4-position with an acetamide-linked 3-(trifluoromethyl)phenyl moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the oxan-2-ylmethyl substituent may improve solubility compared to purely aromatic analogs.
Properties
IUPAC Name |
N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-2-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3O2/c19-18(20,21)14-5-3-4-13(8-14)9-17(25)23-15-10-22-24(11-15)12-16-6-1-2-7-26-16/h3-5,8,10-11,16H,1-2,6-7,9,12H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHRCJXAWSIMVMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2C=C(C=N2)NC(=O)CC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Attachment of the Oxane Moiety: The oxane (tetrahydropyran) group is introduced through a nucleophilic substitution reaction, where an appropriate oxane derivative reacts with the pyrazole intermediate.
Formation of the Acetamide Linkage: The final step involves the acylation of the pyrazole derivative with 2-[3-(trifluoromethyl)phenyl]acetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the oxane moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the carbonyl group of the acetamide linkage using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group on the phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products
Oxidation: Oxidized derivatives of the pyrazole or oxane moiety.
Reduction: Reduced forms of the acetamide linkage.
Substitution: Functionalized derivatives with various substituents on the phenyl ring.
Scientific Research Applications
Chemistry
In chemistry, N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-[3-(trifluoromethyl)phenyl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the trifluoromethyl group enhances its lipophilicity, which can improve the bioavailability of drug candidates. It is studied for its potential anti-inflammatory, anticancer, and antimicrobial properties.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions, while the oxane moiety can influence the compound’s overall conformation and stability.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
a. Pyrazole-Acetamide Derivatives with Fluorinated Aromatic Groups
- 2-[3-Propyl-4-(1H-pyrrol-1-yl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide () Structural Differences: Replaces the pyrazole with a triazole-thione ring, introducing a thioxo group and pyrrole substituent. The trifluoromethylphenyl group is retained, suggesting shared metabolic stability .
- N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide () Structural Differences: Features a dihydro-pyrazol-3-one core and a methylsulfanylphenyl group instead of trifluoromethylphenyl. The 3-keto group introduces hydrogen-bonding capacity, which is absent in the target compound .
b. Heterocyclic Modifications
- 2-{2-[5-(4-Fluorophenyl)-1-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazol-4-yl]-1,3-thiazol-4-yl}-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide ()
- Structural Differences : Incorporates a thiazole ring and dual tetrahydropyranylmethyl groups.
- Functional Impact : The thiazole may improve π-stacking interactions, while tetrahydropyranyl groups enhance solubility. This contrasts with the target compound’s single oxan-2-ylmethyl group, which balances lipophilicity and solubility .
c. Insecticidal Pyrazole Derivatives
- Fipronil-Related Compounds () Structural Differences: Fipronil derivatives (e.g., 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-pyrazole-3-carbonitrile) feature cyano and sulfonyl groups instead of acetamide. The target compound’s acetamide group may offer alternative binding modes .
Physicochemical Properties
Biological Activity
N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-[3-(trifluoromethyl)phenyl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound features a pyrazole ring linked to an oxane moiety and a trifluoromethyl-substituted phenyl group. The synthesis typically involves multi-step organic reactions, starting with the formation of the pyrazole ring, followed by the introduction of the oxane and trifluoromethyl groups. Common reagents include oxan-2-ylmethyl bromide and 1H-pyrazole-4-carboxylic acid, often requiring solvents like dimethylformamide (DMF) and catalysts such as triethylamine for optimal yields .
Antimicrobial Properties
Research indicates that derivatives of pyrazole compounds, including those similar to this compound, exhibit significant antimicrobial activity. A study highlighted that certain trifluoromethyl-substituted pyrazole derivatives effectively inhibit the growth of antibiotic-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. These compounds demonstrated superior efficacy compared to traditional antibiotics like vancomycin, particularly in eradicating preformed biofilms .
The mechanism by which this compound exerts its effects likely involves interaction with specific molecular targets within bacterial cells. It may modulate enzyme activity or interfere with key cellular processes, leading to bacterial cell death. Inhibition studies suggest that these compounds may affect macromolecular synthesis, indicating a broad range of inhibitory effects on bacterial function .
Cytotoxicity and Selectivity
In vitro studies have shown that certain pyrazole derivatives possess low toxicity towards cultured human embryonic kidney cells, with selectivity factors exceeding 20. This suggests a promising therapeutic index for potential clinical applications .
Inhibitory Effects on Inflammatory Markers
Some pyrazole derivatives have been tested for their anti-inflammatory properties. For instance, compounds have demonstrated significant inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are critical mediators in inflammatory responses. One study reported up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs .
Comparative Analysis with Similar Compounds
| Compound | Biological Activity | Mechanism |
|---|---|---|
| This compound | Antimicrobial, anti-inflammatory | Enzyme modulation |
| 4-Oxo-3,4-dihydroquinazoline derivatives | Antibacterial | Biofilm disruption |
| Pyrazole-based MAO inhibitors | Neuroprotective | Enzyme inhibition |
This table highlights the unique biological activities associated with this compound compared to other related compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
